molecular formula C12H9F2N B3057121 [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- CAS No. 76838-87-4

[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Cat. No. B3057121
CAS RN: 76838-87-4
M. Wt: 205.2 g/mol
InChI Key: JOSFILYUPREPOO-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-amine, 2’,4’-difluoro-” is a chemical compound that is related to Diflunisal . Diflunisal is a molecule with the formula C13H8F2O3 and a molecular weight of 250.1976 . It is also known by other names such as [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-4-hydroxy-, and 5- (2,4-Difluorophenyl)salicylic acid .

Scientific Research Applications

Chemical Synthesis and Antimalarial Activity

[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- and its derivatives have been synthesized and studied for their potential antimalarial activities. A study explored the synthesis of a series of derivatives from substituted 1-phenyl-2-propanones and evaluated their antimalarial potency against Plasmodium berghei in mice. The study found correlations between antimalarial potency and the size and electron donation properties of the phenyl ring substituents. Some derivatives demonstrated significant antimalarial activity against resistant strains and favorable pharmacokinetic properties, suggesting their potential for clinical trials (Werbel et al., 1986).

Bioactivation of Aromatic Amines

Research on polychlorinated biphenyl congeners identified the ones responsible for the induction of the cytosolic bioactivation of aromatic amines. The study found that the induction increased with the extent of chlorination and was more pronounced for planar congeners compared to non-planar isomers. The cytosolic activation of aromatic amines was linked to the Ah receptor, indicating a pathway for bioactivation (Marczylo & Ioannides, 1997).

Metabolism and Excretion

Various studies have been conducted on the metabolism and excretion of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- related compounds. For example, research on the metabolism of a thiazole benzenesulfonamide derivative, an agonist of the human beta3-adrenergic receptor, in rats revealed the identification of five metabolites and provided insights into the mechanisms of amino acid conjugation and biotransformation in liver preparations (Tang et al., 2002).

Carcinogenic and Mutagenic Studies

The compound and its derivatives have been evaluated for their carcinogenic and mutagenic potential. Studies have investigated the metabolic pathways and the formation of DNA adducts in different tissues, contributing to the understanding of the carcinogenic mechanisms and organotropism of aromatic amines. These studies provide critical insights into the compound's interaction with biological systems and its potential risks (Shirai et al., 1994; Miller et al., 1962).

properties

IUPAC Name

2-(2,4-difluorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSFILYUPREPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569594
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76838-87-4
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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